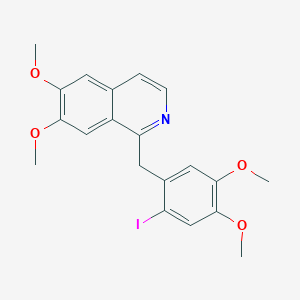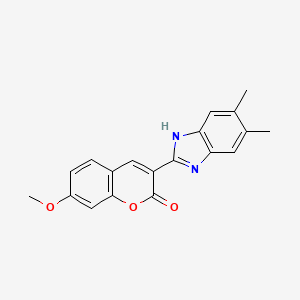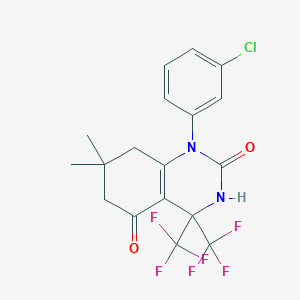
1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an iodine atom attached to a benzyl and isoquinoline framework. The presence of these functional groups makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the iodination of a dimethoxybenzyl precursor followed by a series of coupling reactions to form the isoquinoline ring. The reaction conditions often require the use of catalysts such as copper(I) salts and specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.
Chemical Reactions Analysis
1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Scientific Research Applications
1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline include:
1-Bromo-2-Iodo-4,5-Dimethoxy-Benzene: This compound shares the dimethoxybenzyl structure but differs in the halogen substitution, which can lead to different reactivity and applications.
N’-(2-Iodo-4,5-dimethoxybenzyl)-N,N-dimethyl-1,3-propanediamine: This compound has a similar benzyl structure but includes additional functional groups that can alter its chemical behavior.
Properties
Molecular Formula |
C20H20INO4 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-[(2-iodo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20INO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3 |
InChI Key |
GJJRCPCGMDWUBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3I)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485499.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
![ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11485512.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11485518.png)
![6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11485527.png)



![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11485549.png)
![1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485552.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11485553.png)
![ethyl (2E)-2-(2-hydroxy-5-nitrobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11485587.png)
![6-(4-hydroxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11485591.png)
![{5-[3-(acetylamino)-4-methoxyphenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B11485611.png)
